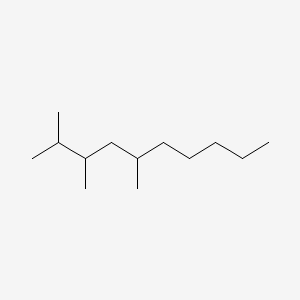![molecular formula C12H7N5O3 B13934600 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine CAS No. 913830-16-7](/img/structure/B13934600.png)
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is a heterocyclic compound that features both an oxadiazole and a pyrazine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine typically involves the cyclization of amidoximes with nitriles. One common method includes the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Reduction: The major product of the reduction of the nitrophenyl group is the corresponding aminophenyl derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives of the oxadiazole and pyrazine rings can be obtained.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is not fully understood, but it is believed to involve interactions with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-(4-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine
- 2-[5-(3-Chlorophenyl)[1,2,4]oxadiazol-3-yl]pyrazine
- 2-[5-(3-Methylphenyl)[1,2,4]oxadiazol-3-yl]pyrazine
Uniqueness
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is unique due to the specific positioning of the nitrophenyl group, which can influence its electronic properties and reactivity. This positioning may enhance its biological activity compared to other similar compounds .
Propiedades
Número CAS |
913830-16-7 |
|---|---|
Fórmula molecular |
C12H7N5O3 |
Peso molecular |
269.22 g/mol |
Nombre IUPAC |
5-(3-nitrophenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7N5O3/c18-17(19)9-3-1-2-8(6-9)12-15-11(16-20-12)10-7-13-4-5-14-10/h1-7H |
Clave InChI |
BZHIVZTUKJVHBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



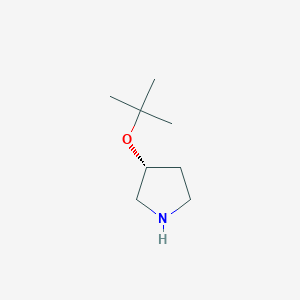
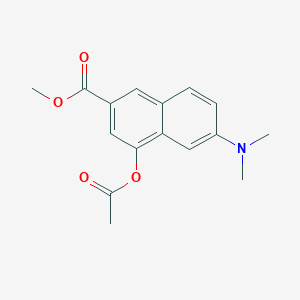

![3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid](/img/structure/B13934543.png)

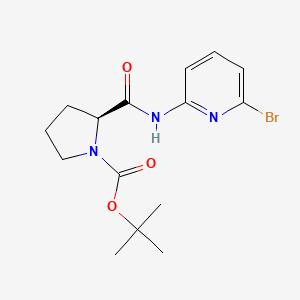
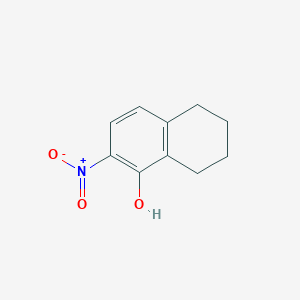
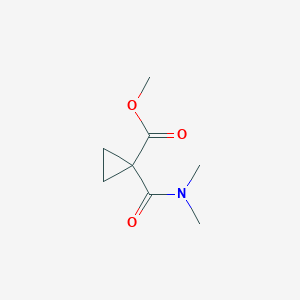
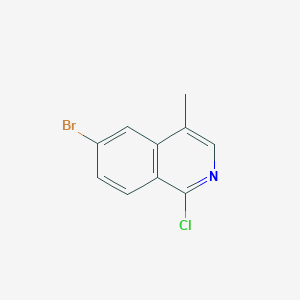
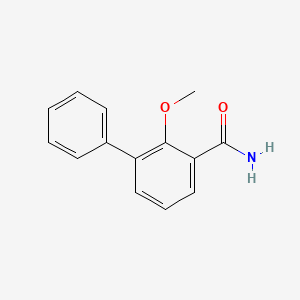
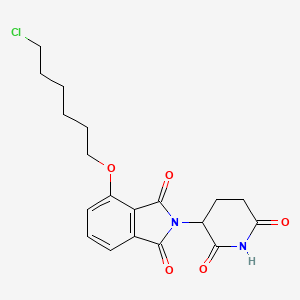
![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)
